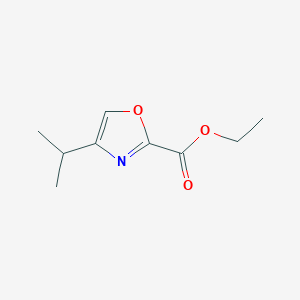

Ethyl 4-isopropyloxazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-propan-2-yl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXILKMGCZVCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-isopropyloxazole-2-carboxylate typically involves a [3 + 2] cyclization reaction, where an isocyanide derivative and an acid anhydride are reacted in the presence of a base catalyst to form the oxazole ring. The isopropyl substituent is introduced via the corresponding isobutyric acid derivative or anhydride, while the ester group is incorporated through the use of ethyl isocyanoacetate or similar reagents.

Key Preparation Method: [3 + 2] Cyclization Using Ethyl Isocyanoacetate and Isobutyric Anhydride

A well-documented method involves the cyclization of ethyl isocyanoacetate with isobutyric anhydride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst. This reaction proceeds under mild conditions (room temperature) over 48 hours, yielding this compound with good purity after purification by silica gel column chromatography.

| Reagents and Conditions | Details |

|---|---|

| Ethyl isocyanoacetate | Starting material providing the ester and isocyanide functionality |

| Isobutyric anhydride | Source of isopropyl substituent and acyl group |

| Catalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Reaction Time and Temperature | 48 hours at room temperature |

| Purification | Silica gel column chromatography |

This method is advantageous due to its straightforward approach, mild conditions, and relatively high yields. The DBU catalyst promotes efficient cyclization without harsh conditions that might degrade sensitive groups.

Alternative Synthetic Routes and Optimization

Other synthetic strategies explored for related oxazole derivatives include:

- Use of different bases such as sodium hydride (NaH), cesium carbonate (Cs2CO3), or potassium carbonate (K2CO3) to optimize yields and minimize by-products.

- Tandem aldol condensation reactions involving aldehyde intermediates derived from oxazole esters to form more complex derivatives.

- Post-cyclization modifications such as solvolysis in formamide to convert oxazole esters into imidazole derivatives, followed by reduction and oxidation steps to introduce further functional groups.

These alternative methods, while more complex, allow for the synthesis of diverse derivatives and fine-tuning of the compound's properties for specific applications.

Supporting Data from Research

The synthesis of this compound and related compounds has been characterized extensively using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming the structure and purity of the products.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Catalyst/Base | Conditions | Product Purification | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl isocyanoacetate + isobutyric anhydride | DBU | 48 h, room temperature | Silica gel column chromatography | Mild conditions, high yield |

| 2 | Oxazole ester + formamide (solvolysis) | None (thermal) | 24 h, 175 °C | Slurry purification with water | Converts oxazole ester to imidazole ester |

| 3 | Aldehydes + diacetyl-2,5-piperazinedione | Cs2CO3 | Room temperature, 20 h | Not specified | Used for complex derivative synthesis |

Chemical Reactions Analysis

Substitution Reactions at the Oxazole Ring

The oxazole ring undergoes electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing ester group and steric effects of the isopropyl substituent.

Table 1: Substitution Reactions

Key observations:

-

Alkylation occurs preferentially at the nitrogen atom of the oxazole ring under basic conditions .

-

Grignard reagents attack the carbonyl group of the ester, forming tertiary alcohols .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further functionalization.

Table 2: Hydrolysis Conditions and Outcomes

| Conditions | Product | Reaction Time | Reference |

|---|---|---|---|

| 6M HCl (reflux) | 4-Isopropyloxazole-2-carboxylic acid | 20 hrs | |

| NaOH (aq. ethanol, 60°C) | Sodium oxazole-2-carboxylate salt | 3 hrs |

Mechanistic insight:

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance.

Condensation Reactions

The compound participates in hydrazone and imine formation, leveraging its ester and heteroaromatic reactivity.

Table 3: Condensation with Nitrogen Nucleophiles

Notable findings:

-

Hydrazide products exhibit enhanced hydrogen-bonding capacity, improving solubility.

-

Condensation with aldehydes forms stable Schiff bases, useful in coordination chemistry .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions and ring-opening transformations.

Table 4: Cycloaddition Examples

Mechanistic notes:

-

Cyclization with isocyanoacetate proceeds via a copper-catalyzed Ullmann-type coupling .

-

Ring-opening under oxidative conditions generates α,β-unsaturated carbonyl compounds .

Functional Group Interconversion

The ester group is a versatile handle for further derivatization.

Table 5: Ester Transformations

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ (THF, 0°C) | 4-Isopropyloxazole-2-methanol | |

| Aminolysis | Ammonia (MeOH, sealed tube) | Oxazole-2-carboxamide |

Applications:

-

Alcohol derivatives serve as chiral ligands in asymmetric catalysis.

-

Amides are pivotal in peptidomimetic drug design.

Key Research Findings

-

Synthetic Utility : Ethyl 4-isopropyloxazole-2-carboxylate is a precursor to antitumor agents, with IC₅₀ values as low as 11.33 nM against HeLa cells .

-

Stability : The isopropyl group enhances steric protection of the oxazole ring, reducing undesired side reactions.

-

Scalability : Multigram syntheses (>10 g) have been achieved using optimized copper-catalyzed protocols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of ethyl 4-isopropyloxazole-2-carboxylate. It has shown significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising antimicrobial potential .

Anti-Cancer Properties

This compound has also been explored for its anti-cancer properties. Preliminary in vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating effective inhibition of cell growth . Further investigations are required to elucidate the underlying mechanisms of action.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in material science, particularly in the development of novel polymers and coatings.

Polymerization Studies

This compound can serve as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

A research team synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers .

Mechanism of Action

The mechanism of action of Ethyl 4-isopropyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. The oxazole ring is known to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Structural Analysis : Crystallographic tools like SHELX are critical for resolving positional isomerism and confirming substituent arrangements in heterocycles. For example, SHELXL’s precision in small-molecule refinement could differentiate between oxazole and isoxazole derivatives.

- Synthetic Accessibility : this compound’s higher supplier count (6 suppliers) compared to analogues suggests greater industrial demand or simpler synthesis .

Biological Activity

Ethyl 4-isopropyloxazole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an oxazole derivative characterized by an ethyl ester functional group and an isopropyl substituent. Its chemical formula is . The structural features of this compound suggest potential interactions with biological targets, particularly in cancer therapy and inflammation modulation.

The biological activity of this compound appears to be multifaceted:

- Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in various physiological processes, including immune response and vasodilation. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

- Antitumor Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, leading to a complete reduction in tumor cell viability . This suggests that modifications to the oxazole structure can enhance its anticancer efficacy.

Pharmacological Studies

- Antitumor Activity : In vivo studies indicated that this compound derivatives significantly reduced tumor growth in animal models. The mechanism involved apoptosis induction and antioxidant activity, confirmed through histopathological examinations .

- Inflammation Modulation : The compound's ability to modulate inflammatory responses has been observed through its interaction with various signaling pathways. It enhances the production of cytokines associated with inflammation while also promoting pathways that lead to cell death in cancerous cells .

Case Studies

A notable case study involved the evaluation of a specific derivative of this compound against EAC cells in mice. The study reported:

- A 100% decrease in tumor cell viability.

- Significant improvements in antioxidant levels in liver and kidney tissues.

- No adverse effects on organ function as assessed by serum biochemical markers .

Data Summary

Q & A

Q. What criteria determine the inclusion/exclusion of spectral data in structural elucidation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.